molecular formula C7H7Cl2NO B597348 2,3-Dichloro-5-ethoxypyridine CAS No. 1345471-27-3

2,3-Dichloro-5-ethoxypyridine

Cat. No.: B597348
CAS No.: 1345471-27-3
M. Wt: 192.039
InChI Key: XZBMJARTHCYJRH-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-ethoxypyridine is a halogenated pyridine derivative characterized by chlorine atoms at the 2- and 3-positions and an ethoxy group (-OCH₂CH₃) at the 5-position of the pyridine ring. Its molecular formula is C₇H₅Cl₂NO, with a CAS registry number 1345471-27-3 (). The compound is commercially available through multiple suppliers (9 listed), including MolPort-020-003-717 and AKOS016001985, and is often used as a building block in pharmaceutical and agrochemical syntheses due to its reactive halogen substituents and electron-rich ethoxy group. Key synonyms include ACMC-209bv7, CTK8B0230, and ANW-19649.

Properties

IUPAC Name

2,3-dichloro-5-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-2-11-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBMJARTHCYJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718431
Record name 2,3-Dichloro-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-27-3
Record name 2,3-Dichloro-5-ethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-ethoxypyridine can be achieved through various methods. One common approach involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates . This method involves the following steps:

    Lithiation: The pyridine is lithiated using n-butyllithium at low temperatures (around -78°C).

    Transmetalation: The lithiated intermediate is then treated with an organomagnesium halide to form a mixed diorganomagnesium compound.

    Elimination and Addition: At elevated temperatures, elimination occurs, leading to the formation of a pyridyne intermediate.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow setups to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-ethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,3-diamino-5-ethoxypyridine, while coupling reactions can produce various biaryl compounds .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-ethoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2,3-Dichloro-5-ethoxypyridine can be contextualized by comparing it to dichloro-substituted pyridine derivatives with varying substituents. Below is a detailed analysis:

Table 1: Structural and Commercial Comparison of this compound and Analogues

Compound Name Substituents (Position) CAS Number Molecular Formula Key Attributes & Applications Suppliers
This compound Cl (2,3), -OCH₂CH₃ (5) 1345471-27-3 C₇H₅Cl₂NO Ethoxy group enhances solubility; reactive Cl atoms enable cross-coupling reactions. 9
2,3-Dichloro-5-bromopyridine Cl (2,3), Br (5) 97966-60-2 C₅H₂Cl₂BrN Bromine at 5-position facilitates nucleophilic substitution; used in Suzuki couplings. 5
2,3-Dichloro-5-cyclopropylpyridine Cl (2,3), cyclopropyl (5) 2260845-27-8 C₈H₅Cl₂N Cyclopropyl group adds steric bulk; potential in medicinal chemistry. 2
2,3-Dichloro-5-ethenylpyridine Cl (2,3), vinyl (5) 1001193-62-9 C₇H₅Cl₂N Vinyl group enables polymerization or Diels-Alder reactions. 3
2,3-Dichloro-5-(trichloromethyl)pyridine Cl (2,3), CCl₃ (5) 69045-83-6 C₆H₂Cl₅N Trichloromethyl group is strongly electron-withdrawing; used in pesticide synthesis. 1
2,6-Dichloro-5-fluoronicotinic acid Cl (2,6), F (5), COOH (3) 82671-06-5 C₆H₂Cl₂FNO₂ Carboxylic acid and fluorine enhance acidity; intermediate in herbicide production. -

Key Observations :

Substituent Effects :

  • Electron-Donating Groups : The ethoxy group in this compound increases electron density at the 5-position, improving solubility in polar solvents compared to analogues like 2,3-Dichloro-5-bromopyridine.
  • Electron-Withdrawing Groups : Compounds such as 2,3-Dichloro-5-(trichloromethyl)pyridine exhibit reduced reactivity in nucleophilic aromatic substitution due to the strong electron-withdrawing CCl₃ group.

Reactivity and Applications :

  • Halogens (Cl, Br) at the 2- and 3-positions enable cross-coupling reactions (e.g., Buchwald-Hartwig amination), making these compounds versatile intermediates.
  • The vinyl group in 2,3-Dichloro-5-ethenylpyridine allows for further functionalization via cycloaddition or polymerization.

Commercial Availability :

  • This compound has the highest supplier count (9), indicating broader industrial utility compared to analogues like 2,3-Dichloro-5-cyclopropylpyridine (2 suppliers).

Research and Industrial Relevance

  • Agrochemicals : Trichloromethyl and fluorine-containing pyridines are prevalent in herbicides and insecticides, as seen in 2,6-Dichloro-5-fluoronicotinic acid.

Biological Activity

2,3-Dichloro-5-ethoxypyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, detailing its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by the following chemical structure:

C7H7Cl2N Molecular Weight 192 04 g mol \text{C}_7\text{H}_7\text{Cl}_2\text{N}\quad \text{ Molecular Weight 192 04 g mol }

The biological activity of this compound can be attributed to its interaction with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Cell Signaling Modulation : It influences cell signaling pathways by affecting gene expression related to detoxification processes, thereby impacting cellular responses to oxidative stress.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Cytotoxic Effects

Research has demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HepG21.53
DU145<1.38
MDA-MB-231<1.38

These findings suggest that this compound may have potential as an anticancer agent.

Study on Enzyme Interaction

A study investigated the binding affinity of this compound to cytochrome P450 enzymes. The results indicated a significant inhibition of enzyme activity at varying concentrations, affecting the metabolism of substrates typically processed by these enzymes.

Cytotoxicity Assessment

In a cytotoxicity assessment involving multiple cancer cell lines, this compound was found to exert potent effects with IC50 values below 2 µM in several cases. This highlights its potential as a lead compound for further development in oncology .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). However, toxicity studies indicate that at high doses, it may lead to adverse effects such as liver damage and increased oxidative stress .

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